Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
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Overview
Description
Molecular Structure Analysis
The molecular formula of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is C36H48N4O7 . Its molecular weight is 648.79 . The structure includes a benzyl group, three leucine residues, and a 4-methyl-coumaryl-7-amide group .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 887.7±65.0 °C . Its density is predicted to be 1.174±0.06 g/cm3 . It is soluble in acetone, DMF, and DMSO . The compound is a solid at room temperature .Scientific Research Applications
Overview of Coumarin Chemistry
Coumarins, including derivatives like 4-methyl-coumaryl-7-amide, are important in both natural and synthetic chemistry, offering a vast array of biological activities. They serve as starting materials or precursors in various industries due to their unique chemical and photochemical properties. For instance, 3-hydroxycoumarin, a relative of the 4-methyl-coumaryl group, is noted for its numerous applications in biology due to its chemical reactivity and biological properties. This highlights the importance of coumarin derivatives in developing new chemical entities with potential therapeutic or industrial applications (Yoda, 2020).
Coumarin in Pharmacological and Nutritional Research
Coumarin derivatives have been identified for their wide spectrum of bioactivities, which include antitumor, anti-inflammation, antiviral, and antibacterial effects. Research has shown that structural modifications of coumarin molecules can tailor them for specific sites to prevent systemic side effects, emphasizing their potential in drug design and development. This adaptability makes them an interesting subject for further pharmacological studies, aiming at creating more effective and less toxic therapeutic agents (Zhu & Jiang, 2018).
Advanced Synthesis Techniques
Recent advancements in synthetic methodologies, including microwave-assisted synthesis, have been applied to coumarin derivatives, enhancing the efficiency of producing these compounds. Such techniques offer rapid and diverse synthetic routes, contributing to the exploration of benzoxazole derivatives, which share a core structure with coumarins. This advancement underscores the continuous evolution of synthetic organic chemistry, enabling the creation of complex molecules with potential applications in various scientific domains (Özil & Menteşe, 2020).
Coumarin-Based Materials Science
In the field of materials science, coumarin derivatives have shown significant promise. Their incorporation into polymers to create CO2-responsive materials is a notable application. These polymers, which can respond to CO2 stimuli, are advantageous for capturing CO2 directly from the air, demonstrating the potential of coumarin derivatives in addressing environmental challenges and contributing to the development of "green" materials (Lin & Théato, 2013).
Mechanism of Action
Target of Action
The primary target of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is the proteasome , a cellular complex that breaks down proteins . This compound acts as a proteasome inhibitor .
Mode of Action
This compound interacts with the proteasome and blocks its action . This prevents the proteasome from breaking down proteins, leading to changes in cellular processes that depend on protein degradation.
properties
{ "Design of the Synthesis Pathway": "The compound 'Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide' can be synthesized using solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Leu-OH", "Fmoc-Lys(Boc)-OH", "4-methyl-coumarin-7-carboxylic acid", "DIC", "HOBt", "DMF", "DIEA", "TFA", "DCM", "piperidine", "benzyl chloroformate", "DMAP", "HCl", "NaOH", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "1. Loading Fmoc-Leu-OH onto resin", "2. Coupling Fmoc-Leu-OH with DIC and HOBt", "3. Deprotecting Fmoc group with 20% piperidine in DMF", "4. Repeating steps 2 and 3 for the next two Leu residues", "5. Coupling Fmoc-Lys(Boc)-OH with DIC and HOBt", "6. Deprotecting Fmoc group with 20% piperidine in DMF", "7. Deprotecting Boc group with 50% TFA in DCM", "8. Coupling 4-methyl-coumarin-7-carboxylic acid with DIC and HOBt", "9. Activating resin with 20% benzyl chloroformate and 2% DMAP in DMF", "10. Coupling the deprotected Fmoc-Leu-Leu-Leu and Fmoc-Lys(Boc) onto the activated resin", "11. Deprotecting side chain protecting groups with 20% piperidine in DMF", "12. Cleaving the peptide from resin with 95% TFA, 2.5% H2O, and 2.5% triisopropylsilane", "13. Purifying the crude peptide by HPLC", "14. Characterizing the final product by NMR and mass spectrometry" ] } | |
CAS RN |
152015-61-7 |
Molecular Formula |
C36H48N4O7 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1 |
InChI Key |
WYINEYKFNBTACN-DTXPUJKBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Appearance |
Assay:≥98%A solid |
Other CAS RN |
152015-61-7 |
synonyms |
enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide ZLLL-MCA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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